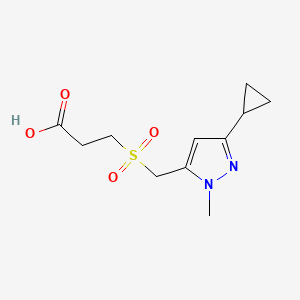
3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propansäure ist eine komplexe organische Verbindung, die eine Cyclopropylgruppe, einen Pyrazolring und eine Sulfonylgruppe aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propansäure umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein gängiger Ansatz ist die Suzuki-Miyaura-Kupplungsreaktion, die häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen unter milden Bedingungen eingesetzt wird . Dieses Verfahren beinhaltet die Reaktion eines Borreagens mit einem halogenierten Vorläufer in Gegenwart eines Palladiumkatalysators.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch im größeren Maßstab, umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei oft kontinuierliche Durchflussreaktoren und automatisierte Systeme zur Steuerung von Temperatur, Druck und Reagenzzufuhr eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Sulfonylgruppe kann oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Alkohole oder Amine zu bilden.
Substitution: Der Pyrazolring kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter verschiedenen Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Sulfonderivate liefern, während die Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde oder Inhibitor untersucht.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, wodurch verschiedene biochemische Signalwege beeinflusst werden. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propansäure ist einzigartig aufgrund seiner Kombination aus einer Cyclopropylgruppe, einem Pyrazolring und einer Sulfonylgruppe. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, die sie für verschiedene Forschungsanwendungen wertvoll machen.
Eigenschaften
Molekularformel |
C11H16N2O4S |
|---|---|
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
3-[(5-cyclopropyl-2-methylpyrazol-3-yl)methylsulfonyl]propanoic acid |
InChI |
InChI=1S/C11H16N2O4S/c1-13-9(6-10(12-13)8-2-3-8)7-18(16,17)5-4-11(14)15/h6,8H,2-5,7H2,1H3,(H,14,15) |
InChI-Schlüssel |
JBVADKQIUBJZTR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2CC2)CS(=O)(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




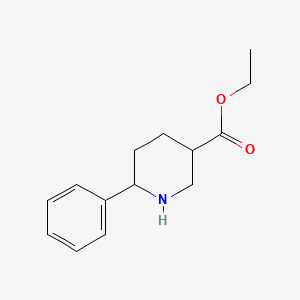






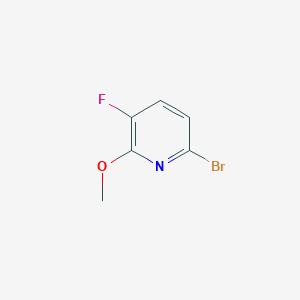
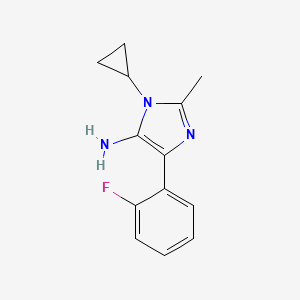
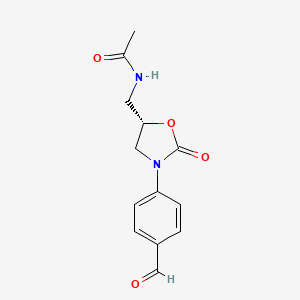
![5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11813088.png)

